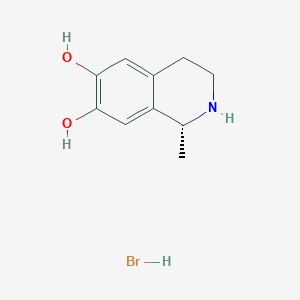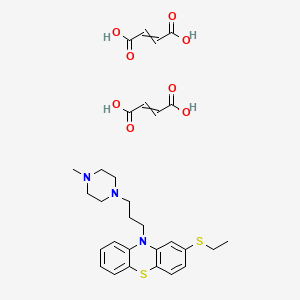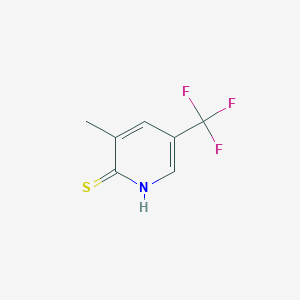
R-Salsolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-Salsolinol: is a tetrahydroisoquinoline derivative with the chemical formula 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline . It is an endogenous compound found in the human brain and is known for its role in the central nervous system. This compound has been detected in the urine of Parkinsonian patients on L-DOPA medication and is also present in healthy individuals . It exists as two enantiomers, R and S, with the R-enantiomer being the focus of this article.
準備方法
Synthetic Routes and Reaction Conditions: R-Salsolinol can be synthesized through the Pictet-Spengler reaction , which involves the condensation of dopamine with acetaldehyde or pyruvic acid . This reaction can be catalyzed by the enzyme This compound synthase in the human brain . The reaction conditions typically involve mild temperatures and neutral pH to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound is less common due to its specific biological applications. it can be produced in vitro using microbial activity. For instance, Escherichia coli can produce significant quantities of salsolinol in the presence of dopamine, with production enhanced by alcohol .
化学反応の分析
Types of Reactions: R-Salsolinol undergoes various chemical reactions, including:
Reduction: It can be reduced in vitro to decrease hydroxyl radical production from dopamine autoxidation.
Substitution: In the presence of reagents like NaBH4 or H2SO4, this compound can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Enzymes like N-methyltransferase and oxidase.
Reduction: Reducing agents such as NaBH4.
Substitution: Acidic or basic conditions with appropriate catalysts.
Major Products Formed:
Oxidation: 1,2-dimethyl-5,6-dihydroxy-isoquinolinium ion.
Reduction: Reduced hydroxyl radicals.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
R-Salsolinol has diverse applications in scientific research, particularly in the fields of neurobiology, medicine, and toxicology :
作用機序
R-Salsolinol exerts its effects through multiple mechanisms:
類似化合物との比較
R-Salsolinol is unique among tetrahydroisoquinoline derivatives due to its dual role as both a neurotoxin and a neuroprotective agent. Similar compounds include:
S-Salsolinol: The S-enantiomer of salsolinol, which may have different biological effects.
N-Methyl-Salsolinol: A methylated derivative with increased neurotoxic potential.
Tetrahydroisoquinoline: The simplest representative of non-catechol tetrahydroisoquinolines, found in plants and the human brain.
This compound’s unique ability to act as both a neurotoxin and a neuroprotective agent makes it a valuable compound for studying the complex mechanisms of neurodegenerative diseases and potential therapeutic interventions.
特性
CAS番号 |
38221-22-6 |
|---|---|
分子式 |
C10H14BrNO2 |
分子量 |
260.13 g/mol |
IUPAC名 |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1 |
InChIキー |
OGMGXKJQIOUTTB-FYZOBXCZSA-N |
異性体SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1)O)O.Br |
正規SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B14114462.png)


![6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline](/img/structure/B14114486.png)
![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)
![2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14114503.png)
![3-(4-Nitrophenyl)benzo[b]thiophene](/img/structure/B14114509.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene](/img/structure/B14114516.png)
![(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B14114517.png)




![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)
